Fondaparinux (sodium)

Description

Significance in Thrombosis Research and Anticoagulation Science

Fondaparinux's importance in thrombosis research stems from its highly specific mechanism of action. It selectively inhibits a single, crucial enzyme in the coagulation cascade: Factor Xa. patsnap.com This targeted approach offers a distinct advantage over older anticoagulants, such as unfractionated heparin (UFH) and LMWHs, which have broader activity. patsnap.comwikipedia.org

The antithrombotic effect of fondaparinux (B3045324) is achieved through its binding to antithrombin III (ATIII), a natural inhibitor of coagulation factors. patsnap.com This binding induces a conformational change in ATIII, potentiating its ability to neutralize Factor Xa by approximately 300 times. nih.govresearchgate.net The neutralization of Factor Xa interrupts the conversion of prothrombin to thrombin, a key enzyme responsible for the formation of fibrin (B1330869) clots. nih.gov Unlike heparin, fondaparinux does not inactivate thrombin directly. wikipedia.orgeuropa.eu

This selective inhibition of Factor Xa translates to a more predictable anticoagulant response. droracle.ai Furthermore, a significant area of research has focused on fondaparinux's lower risk of causing heparin-induced thrombocytopenia (HIT), a serious complication associated with heparin-based therapies. wikipedia.org

Historical Context of its Discovery and Development as a Synthetic Anticoagulant

The journey to fondaparinux began with the study of heparin's structure and mechanism. Researchers identified a specific pentasaccharide sequence within the heparin molecule responsible for its high-affinity binding to antithrombin III. wikipedia.orgresearchgate.net This discovery paved the way for the chemical synthesis of this pentasaccharide, leading to the development of fondaparinux. researchgate.netnih.gov

Being a chemically synthesized and homogeneous compound, fondaparinux overcame the inherent heterogeneity and potential for contamination associated with animal-derived heparins. droracle.airesearchgate.net The development process involved intricate chemical synthesis strategies to construct the complex, sulfated pentasaccharide structure. researchgate.netgoogle.comacs.org This achievement represented a significant milestone, creating the first in a new class of selective Factor Xa inhibitors. researchgate.netjournalagent.com

The successful synthesis and subsequent clinical trials demonstrated fondaparinux's efficacy in preventing and treating venous thromboembolism (VTE), leading to its approval for clinical use. journalagent.comnih.gov

Scope and Objectives of Current Research Directions on Fondaparinux (sodium)

Ongoing research on fondaparinux sodium is multifaceted, aiming to further delineate its therapeutic potential and optimize its use. Key areas of investigation include:

Comparative Efficacy and Safety: Researchers continue to compare fondaparinux with other anticoagulants, including LMWHs and direct-acting oral anticoagulants (DOACs), in various clinical scenarios. ahajournals.orgclinicaltrials.eunih.gov Meta-analyses have shown that while fondaparinux can be more effective than LMWH in preventing VTE, there might be a trade-off with an increased risk of major bleeding. ahajournals.orgnih.govresearchgate.net

New Therapeutic Applications: Studies are exploring the potential of fondaparinux in patient populations beyond its initial indications. This includes its use in patients with cancer-associated thrombosis, atrial fibrillation, and certain inflammatory conditions. clinicaltrials.eunih.gov

Optimizing Use in Special Populations: Research is ongoing to determine the optimal use of fondaparinux in specific patient groups, such as pregnant women with a history of HIT and pediatric patients. nih.gov

Development of Reversal Agents: A significant focus of current research is the development of an antidote for fondaparinux. Unlike heparin, its effects cannot be reversed by protamine sulfate (B86663). The investigation of potential reversal agents like activated prothrombin complex concentrate (APCC) and recombinant activated factor VII (rFVIIa) is a critical area of study. nih.govfrontiersin.org

Improving Synthesis Methods: Efforts continue to make the chemical synthesis of fondaparinux more efficient and cost-effective, which could enhance its widespread use. nih.govresearchgate.netgriffith.edu.au

Research Findings on Fondaparinux

Table 1: Comparative Efficacy of Fondaparinux vs. Low-Molecular-Weight Heparin (LMWH) for Venous Thromboembolism (VTE) Prophylaxis

| Outcome | Odds Ratio (OR) [95% CI] | Reference |

|---|---|---|

| Venous Thromboembolism | 0.49 [0.38–0.64] | ahajournals.orgnih.govnih.gov |

| Major Bleeding | 1.48 [1.15–1.90] | ahajournals.orgnih.govnih.gov |

Table 2: Chemical and Pharmacological Properties of Fondaparinux

| Property | Description | Reference |

|---|---|---|

| Chemical Class | Synthetic pentasaccharide | wikipedia.orgresearchgate.net |

| Mechanism of Action | Selective Factor Xa inhibitor via antithrombin III potentiation | nih.govresearchgate.neteuropa.eu |

| Molecular Weight | 1728 Da | researchgate.netjournalagent.com |

| Bioavailability (Subcutaneous) | Nearly 100% | researchgate.netnih.gov |

| Elimination Half-life | Approximately 17 to 21 hours | patsnap.com |

Properties

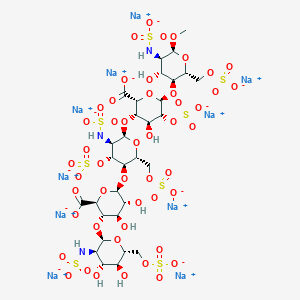

Molecular Formula |

C31H43N3Na10O49S8 |

|---|---|

Molecular Weight |

1728.1 g/mol |

IUPAC Name |

decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 |

InChI Key |

XEKSTYNIJLDDAZ-JASSWCPGSA-D |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Advanced Synthetic Strategies for Fondaparinux (B3045324) (sodium)

The chemical synthesis of Fondaparinux is a significant challenge due to the requirement for regio- and stereoselective glycosylations between its constituent glucosamine (B1671600), glucuronic acid, and iduronic acid units, as well as the precise installation of multiple sulfate (B86663) groups. nih.gov Various strategies have been developed to overcome these hurdles, focusing on efficiency, scalability, and stereochemical control.

Monosaccharide Building Block Synthesis and Functionalization

The synthesis of Fondaparinux begins with the preparation of specifically functionalized monosaccharide building blocks. newdrugapprovals.org These monomers, derived from commercially available sugars like D-glucosamine and diacetone α-D-glucose, are strategically protected and activated to facilitate subsequent glycosylation reactions. newdrugapprovals.orgresearchgate.net A crucial aspect of this stage is the careful selection and manipulation of protecting groups to allow for selective deprotection and sulfation at later stages. newdrugapprovals.org This intricate process of protection and deprotection is fundamental to the successful construction of the final pentasaccharide. newdrugapprovals.org

Key functionalizations include the introduction of azide (B81097) groups as precursors for the N-sulfated amine functionalities and the use of various protecting groups such as benzyl (B1604629) (Bn), acetyl (Ac), and benzoyl (Bz) for the hydroxyl groups. newdrugapprovals.orgnih.gov The choice of these groups is dictated by their stability under different reaction conditions and the ease of their selective removal. For instance, levulinoyl (Lev) and benzoyl (Bz) groups at the C-2 position of certain building blocks are chosen to direct the formation of 1,2-trans-glycosidic linkages through neighboring-group participation. nih.gov

Convergent Glycosylation Approaches (e.g., [3+2] coupling)

The success of this strategy relies on the careful design of the trisaccharide and disaccharide fragments with appropriate protecting groups and activating groups for the glycosylation reaction. nih.gov For instance, a well-organized protecting group strategy is essential to achieve not only the desired stereochemistry of the glycosidic linkages but also to allow for the subsequent regioselective O- and N-sulfations. nih.gov The development of efficient routes for the synthesis of these fully functionalized building blocks is critical to minimize functional group manipulations at the more complex oligosaccharide stage. nih.gov

| Convergent Strategy | Description | Key Advantages | References |

| [3+2] Coupling | A trisaccharide donor is coupled with a disaccharide acceptor. | Increased efficiency and overall yield compared to linear synthesis. | , nih.gov |

| [4+1] Glycosylation | A tetrasaccharide is coupled with a monosaccharide. | Utilizes shared intermediates and one-pot reactions to improve efficiency. | researchgate.net |

One-Pot Synthetic Methods and Efficiency Enhancements

To further streamline the synthesis of Fondaparinux and improve its cost-effectiveness, one-pot synthetic methods have been developed. nih.govacs.org These methods involve conducting multiple reaction steps in a single reaction vessel without the need for isolation and purification of intermediates, which significantly reduces time, solvent usage, and material loss. nih.govresearchgate.net

Programmable one-pot synthesis, using thioglycoside building blocks with well-defined reactivity, has been successfully applied to produce Fondaparinux. nih.govacs.org This approach allows for the sequential addition of monosaccharide units in a controlled manner. nih.gov Preactivation-based one-pot glycosylation is another strategy that has been employed to achieve the rapid and stereoselective synthesis of the pentasaccharide. rsc.org Furthermore, the use of common intermediates and the crystallization of several monosaccharide and oligosaccharide intermediates have simplified purification procedures, contributing to a more scalable and efficient synthesis. nih.gov

| One-Pot Method | Key Features | Reported Yield Improvement | References |

| Programmable One-Pot Synthesis | Utilizes thioglycoside building blocks with defined relative reactivity values. | Achieved a 50% yield for the protected pentasaccharide in the one-pot step. | nih.gov |

| Preactivation-Based Iterative One-Pot Synthesis | Employs a preactivation strategy for stereoselective glycosylation. | Offers a rapid assembly of the pentasaccharide backbone. | rsc.org |

Stereochemical Considerations and Chirality in Synthesis

The biological activity of Fondaparinux is critically dependent on its specific three-dimensional structure, which is defined by the stereochemistry of its constituent monosaccharides and the configuration of the glycosidic linkages. Therefore, controlling the stereochemical outcome of the glycosylation reactions is of paramount importance during its synthesis.

The formation of the desired α- and β-glycosidic linkages is a major challenge. nih.gov For example, the 1,2-cis or α-glycosylation between a glucosamine and a uronic acid building block without the formation of the unwanted β-isomer requires careful selection of glycosyl donors, acceptors, and reaction conditions. nih.gov The choice of protecting groups on the monosaccharide building blocks plays a crucial role in directing the stereoselectivity of the glycosylation. nih.gov As mentioned earlier, participating groups at the C-2 position, such as acetyl or benzoyl groups, are often used to ensure the formation of 1,2-trans glycosidic bonds. nih.gov For the more challenging 1,2-cis linkages, other strategies, including the use of specific solvent systems and promoters, are employed. nih.gov

Structural Characterization Techniques for Research

Single Crystal X-ray Analysis for Absolute Configuration

While NMR and MS provide valuable information about the connectivity and composition of Fondaparinux, single crystal X-ray analysis offers the definitive method for determining its three-dimensional structure and absolute configuration. mdpi.comnih.gov This non-destructive technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. carleton.edu

Obtaining single crystals of a flexible and highly charged molecule like Fondaparinux is challenging. mdpi.com However, successful crystallization has allowed for the unequivocal confirmation of its structure. mdpi.comnih.gov The analysis of the diffraction pattern of X-rays passing through the crystal provides a detailed electron density map, from which the positions of the individual atoms can be determined. carleton.edu Due to the presence of multiple sulfur atoms in the highly sulfated pentasaccharide, anomalous dispersion could be applied to unequivocally determine the absolute configuration of the molecule. mdpi.comnih.gov The data obtained from single crystal X-ray analysis serves as the ultimate proof of structure for the synthetically derived Fondaparinux. mdpi.com

| Unit Cell Parameters for Fondaparinux Sodium | |

| Space Group | P2 1 |

| a (Å) | 13.123(3) |

| b (Å) | 23.345(5) |

| c (Å) | 13.489(3) |

| β (°) ** | 114.95(3) |

| Volume (ų) ** | 3749.5(14) |

| Data obtained from single-crystal X-ray diffraction analysis. researchgate.net |

Quantitative NMR Spectroscopy for Structural Confirmation and Purity

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical technique for the structural confirmation and purity assessment of Fondaparinux sodium. rssl.com This method is recognized by major pharmacopoeias for its accuracy in content determination. nih.gov The fundamental principle of qNMR is that the intensity of a signal is directly proportional to the number of atomic nuclei generating the resonance, allowing for precise quantification without the need for identical reference standards for the analyte. rssl.com

In the analysis of Fondaparinux, specific proton signals are used for integration, such as the anomeric D1 and F1 protons. nih.gov The process typically involves dissolving a precisely weighed sample with a certified internal standard, like maleic acid, in a deuterated solvent such as D₂O. nih.gov By comparing the integral of the analyte's characteristic signals to the integral of the internal standard's signal, the exact content and purity of the Fondaparinux sample can be calculated. rssl.comnih.gov

The robustness and long-term stability of the qNMR method for Fondaparinux have been demonstrated in studies comparing analyses of the same reference standard over a significant time gap. A comparison of a Fondaparinux solution reference standard analyzed in 1999 and again in 2016 showed no significant difference in the determined content, highlighting the method's precision over time, across different instruments, and with different analysts. nih.govnih.gov This consistency is crucial for ensuring the quality control of the active pharmaceutical ingredient. nih.gov

Beyond quantification, NMR spectroscopy, particularly the analysis of ³J(¹H, ¹H) coupling constants, is instrumental in confirming the conformation of the pyranose residues in Fondaparinux when in solution. nih.gov While the glucosamine and glucuronic acid units maintain a stable ⁴C₁-conformation, the iduronic acid ring exists in a rapid equilibrium between the ¹C₄ and ²S₀ conformations. nih.gov

| Year of Analysis | Determined Content (mg/mL) | Standard Deviation (mg/mL) | Instrumentation/Analyst |

|---|---|---|---|

| 1999 | 9.64 | 0.08 | Analysis performed on initial standard |

| 2016 | 9.75 | 0.06 | Re-analysis after ~17 years |

Analogues and Derivatives: Synthetic Approaches for Research

The chemical synthesis of Fondaparinux is a complex and costly process, which has spurred research into more efficient synthetic methods and the development of analogues with improved properties. doaj.orgnih.gov A significant focus of this research has been the creation of derivatives that can be neutralized, addressing the limitation of Fondaparinux lacking a specific antidote to manage potential bleeding risks. nih.goviiserpune.ac.in

Synthetic strategies for Fondaparinux and its analogues often involve convergent approaches, where monosaccharide or disaccharide building blocks are assembled into the final pentasaccharide. researchgate.net These strategies are designed to overcome challenges in regio- and stereoselective glycosylations, particularly the formation of the 1,2-cis α-glycosidic linkages involving glucosamine. nih.gov

Several key synthetic strategies have been explored:

Convergent Block Synthesis: This involves coupling larger fragments, such as a trisaccharide with a disaccharide (e.g., EDC + BA strategy) or a tetrasaccharide with a monosaccharide (e.g., E + DCBA strategy). researchgate.net These methods require careful planning of protecting groups to allow for selective deprotection and subsequent glycosylation and sulfation steps. nih.gov

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic steps to produce homogeneous ultralow molecular weight heparins, offering a potentially more efficient route to these complex molecules. acs.org

Research into Fondaparinux derivatives has led to the synthesis of novel compounds with potential for safer clinical use. One approach involves synthesizing an aminopentyl-functionalized pentasaccharide. nih.gov This linker allows for the conjugation of molecules like biotin (B1667282) or the creation of oligomeric clusters (dimers and trimers). nih.gov The resulting biotin conjugate can be effectively neutralized by avidin, while a trimeric version of Fondaparinux showed nearly complete reversal of its anticoagulant activity by protamine, similar to traditional heparins. nih.govacs.org These findings suggest that synthetic derivatives could serve as safer anticoagulant agents by providing a built-in mechanism for neutralization. acs.org

| Synthetic Approach | Key Features | Research Goal/Application | Reference |

|---|---|---|---|

| Convergent [3+2] Strategy | Coupling of a trisaccharide and a disaccharide block (EDC + BA). Stereocontrolled glycosylations. | Total synthesis of Fondaparinux. | researchgate.net |

| Programmable One-Pot Synthesis | Uses thioglycoside building blocks with defined reactivity for sequential glycosylations in a single vessel. | Increase efficiency and reduce the cost of synthesis. | nih.gov |

| Synthesis with Amine Linker | A convergent approach to synthesize an aminopentyl-functionalized pentasaccharide. | To create a point of attachment for other molecules, leading to neutralizable derivatives. | nih.goviiserpune.ac.in |

| Biotin Conjugation | Attachment of biotin to the amine linker of a Fondaparinux analogue. | Development of an anticoagulant that can be neutralized by avidin. | nih.gov |

| Oligomerization (e.g., Trimer) | Clustering of the pentasaccharide unit. | Development of a derivative that can be neutralized by protamine. | nih.govacs.org |

Molecular Mechanism of Action and Biochemical Interactions

Detailed Molecular Recognition and Binding to Antithrombin III (ATIII)

Fondaparinux (B3045324) is a synthetic and selective inhibitor of activated Factor X (Xa). europa.eu The antithrombotic activity of fondaparinux is a result of its specific binding to the natural anticoagulant factor, antithrombin III (ATIII). researchgate.netdrugbank.com This binding is reversible and characterized by high affinity. nih.gov Structurally, fondaparinux is identical to the minimal antithrombin-binding region of heparin, consisting of a highly sulfated pentasaccharide sequence. github.iowikipedia.org

Allosteric Activation of ATIII by Fondaparinux (sodium)

The binding of fondaparinux to ATIII induces a critical conformational change in the ATIII molecule. patsnap.comresearchgate.net This allosteric activation enhances the ability of ATIII to inactivate Factor Xa by approximately 300-fold. europa.eudrugbank.comnih.gov This potentiation of ATIII's natural inhibitory activity is the cornerstone of fondaparinux's anticoagulant effect. Once ATIII inactivates a molecule of Factor Xa, fondaparinux is released and can bind to another ATIII molecule, acting as a catalyst. tandfonline.comscispace.com

Specificity of Binding to ATIII over Other Plasma Proteins

Fondaparinux exhibits remarkable specificity for ATIII. patsnap.comnih.gov In vitro studies have shown that at therapeutic concentrations, over 94% of fondaparinux is specifically bound to ATIII. nih.govfda.gov It does not bind significantly to other plasma proteins, such as albumin, alpha1-acid glycoprotein (B1211001), or platelet factor 4 (PF4). europa.eunih.govfda.goveuropa.eu This high specificity minimizes the potential for drug-drug interactions caused by displacement from other protein binding sites and is a key differentiator from older anticoagulants like unfractionated heparin. nih.govnih.gov

Table 1: Binding Parameters of Fondaparinux sodium

| Parameter | Human Plasma | Purified ATIII |

| Binding Capacity (Bmax) | 2072 nmol/L | 1627 nmol/L |

| Dissociation Constant (KD) | 28 nmol/L | 32 nmol/L |

This table is based on data from a study investigating the in vitro binding of fondaparinux sodium. nih.gov

Specificity of Factor Xa Inhibition: Enzymatic Kinetics

The primary target of the fondaparinux-ATIII complex is Factor Xa. thrombosiscanada.capatsnap.comsketchy.com By selectively potentiating ATIII's inhibition of FXa, fondaparinux effectively interrupts the blood coagulation cascade at a crucial juncture. europa.eudrugbank.com The inhibition of Factor Xa by the fondaparinux-ATIII complex is significantly more pronounced than the inhibition of other coagulation factors. tandfonline.com While the addition of prothrombin can protect Factor Xa from inhibition, fondaparinux still demonstrates a significant inhibitory effect. nih.gov

Inhibition of Prothrombin to Thrombin Conversion

The neutralization of Factor Xa by the fondaparinux-ATIII complex directly inhibits the conversion of prothrombin (Factor II) to thrombin (Factor IIa). drugbank.compatsnap.comnih.gov Thrombin is a key enzyme in the final steps of coagulation, responsible for converting fibrinogen to fibrin (B1330869), the protein that forms the meshwork of a blood clot. sketchy.com By blocking thrombin generation, fondaparinux effectively prevents the formation of a stable thrombus. europa.eudrugbank.com

Absence of Direct Thrombin (Factor IIa) Inactivation

A defining characteristic of fondaparinux is its inability to directly inactivate thrombin (Factor IIa). europa.eudrugbank.comnih.gov The synthetic pentasaccharide structure of fondaparinux is too short to form the ternary complex with both ATIII and thrombin that is required for thrombin inhibition. github.ioescardio.org This is a significant difference from unfractionated heparin and, to a lesser extent, low molecular weight heparins, which are capable of inhibiting both Factor Xa and thrombin. thrombosiscanada.casketchy.com

Interactions with other Coagulation Factors and Components (e.g., TFPI, Factor IXa)

While the primary mechanism of fondaparinux involves Factor Xa, some research suggests potential minor interactions with other components of the coagulation system. The fondaparinux/antithrombin III complex has been shown in vitro to inhibit the tissue factor/VIIa complex in a dose and time-dependent manner. researchgate.net There is also evidence to suggest that fondaparinux can enhance the antithrombin-mediated inhibition of Factor IXa, although its effect on Factor Xa is much more potent. scispace.com Unlike heparin, fondaparinux does not induce the release of Tissue Factor Pathway Inhibitor (TFPI). scispace.com

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for elucidating the intricate molecular interactions of Fondaparinux at an atomic level. These in silico methods provide insights into the dynamic processes of binding and the conformational changes that are often inaccessible through experimental techniques alone. nih.gov

Molecular dynamics simulations are frequently employed to study the binding of Fondaparinux to its primary target, Antithrombin (AT). nih.gov These simulations model the movement and interaction of every atom in the system over time, providing a detailed view of the binding event. Studies have used MD simulations to refine electrostatic models and to understand the binding of Fondaparinux to potential polymer-based antidotes. nih.gov Such simulations have revealed that the binding process involves significant and constant relative motion between Fondaparinux and its binding partner, with the ionic sites of Fondaparinux remaining at a distance from the protonated atoms of the binding groups. nih.gov

Simulations have also been crucial in understanding the conformational flexibility of Fondaparinux and its influence on binding affinity. The central iduronic acid residue of Fondaparinux can exist in equilibrium between different conformations, primarily the ¹C₄ chair, ⁴C₁ chair, and the ²S₀ skew-boat forms. mdpi.comoup.com Molecular dynamics simulations, combined with NMR spectroscopy, have shown that upon binding to Antithrombin, the iduronic acid residue preferentially adopts the ²S₀ conformation. mdpi.comnih.gov This induced-fit mechanism is critical for high-affinity binding and the subsequent activation of Antithrombin. nih.govmdpi.com The stabilization of the ²S₀ conformer enhances the contacts between the pentasaccharide and the basic amino acid residues within the Antithrombin binding site. oup.com

Computational approaches have further detailed the specific interactions that stabilize the Fondaparinux-Antithrombin complex. The binding is primarily driven by electrostatic forces between the negatively charged sulfate (B86663) and carboxylate groups of Fondaparinux and the positively charged amino acid residues of the Antithrombin heparin-binding site. nih.gov Key residues in Antithrombin involved in this interaction include Lys11, Arg13, Arg47, Lys114, Lys125, Arg129, and Arg145. nih.govresearchgate.net Molecular modeling suggests that the initial recognition involves specific residues like Lys114, followed by the binding of the rest of the molecule. nih.gov

Furthermore, simulations have been used to investigate the interaction of the activated Fondaparinux-Antithrombin complex with Factor Xa. While Fondaparinux itself does not directly inhibit Factor Xa, the conformational change it induces in Antithrombin dramatically accelerates the rate at which Antithrombin inhibits Factor Xa. researchgate.net However, computational and kinetic studies have shown that when Factor Xa is incorporated into the prothrombinase complex (composed of Factor Va, calcium ions, and phospholipids), it is significantly protected from inhibition by the Fondaparinux-Antithrombin complex. nih.govresearchgate.net This protection is profound, substantially increasing the half-life of Factor Xa and highlighting a key aspect of its mechanism in the physiological context of blood coagulation. nih.gov

The table below summarizes key findings from various computational studies on Fondaparinux, highlighting the methods used and the principal insights gained.

Table 1: Summary of Computational Studies on Fondaparinux Interactions

| Study Focus | Computational Method(s) | Key Findings | References |

|---|---|---|---|

| Antidote Design | Molecular Dynamics (MD), Electrostatic Modeling | Refined electrostatic models for polymer-based antidotes; revealed dynamic nature of binding. | nih.gov |

| AT Binding & Conformation | MD Simulations, NMR Spectroscopy | IdoA residue adopts a ²S₀ conformation upon binding to AT, crucial for high-affinity interaction. | mdpi.comnih.gov |

| AT Activation | MD Simulations | Hydrogen bonding contributes to stabilizing the bioactive ²S₀ conformer of the IdoA residue. | oup.com |

| FXa Inhibition | Kinetic Modeling | The prothrombinase complex protects Factor Xa from inhibition by the AT-Fondaparinux complex. | nih.govresearchgate.net |

| Ligand Recognition | MD Simulations, Saturation Transfer Difference (STD) NMR | Identified key amino acid residues in AT (e.g., R13, R129) involved in binding. | mdpi.com |

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Absorption and Distribution Studies in Animal Models

Bioavailability after Subcutaneous Administration

Fondaparinux (B3045324) sodium demonstrates rapid and complete absorption following subcutaneous (SC) administration in preclinical models, with an absolute bioavailability of approximately 100%. europa.eunih.govfda.goveuropa.eufda.govfda.gov This high bioavailability is a key characteristic, ensuring predictable plasma concentrations. Studies in various animal species have consistently shown this efficient absorption profile. For instance, in rats, the dose required to achieve the same antithrombotic effect was only 1.5-fold higher with subcutaneous administration compared to intravenous administration, highlighting its excellent absorption. journalagent.com In contrast, a nearly 6-fold higher dose of heparin was needed via the subcutaneous route to achieve the same level of thrombosis inhibition. journalagent.com

Volume of Distribution in Preclinical Species

The volume of distribution (Vd) of fondaparinux in preclinical species is limited, suggesting that its distribution is primarily confined to the vascular compartment, which is consistent with its blood volume. journalagent.comresearchgate.net In healthy adult animals, the apparent volume of distribution at steady state is reported to be in the range of 7 to 11 liters. europa.euhpra.ieeuropa.eunih.gov This limited distribution is also observed in animal models mimicking clinical scenarios such as elective hip surgery. fda.govfda.gov This characteristic is attributed to its high binding affinity to plasma proteins, specifically antithrombin III.

Protein Binding Characteristics (e.g., ATIII saturation)

Fondaparinux is highly and specifically bound to the plasma protein antithrombin III (ATIII). europa.euhpra.ieeuropa.eu In vitro studies have demonstrated that at least 94% of fondaparinux is bound to ATIII. fda.govfda.gov This binding is dose-dependent, with plasma concentration binding ranging from 98.6% to 97.0% in the concentration range of 0.5 to 2 mg/L. europa.euhpra.ieeuropa.eu The binding becomes saturated at concentrations exceeding 2 mg/L. europa.eu

Crucially, fondaparinux does not bind significantly to other plasma proteins, including Platelet Factor 4 (PF4) or red blood cells. europa.eufda.govfda.govhpra.ieeuropa.eu This high specificity for ATIII minimizes the potential for drug-drug interactions caused by displacement from other protein binding sites. europa.euhpra.ieeuropa.eu The binding of fondaparinux to ATIII is what potentiates its anticoagulant effect. europa.eueuropa.eu

Interactive Table: Protein Binding of Fondaparinux

| Parameter | Value | Reference |

| Primary Binding Protein | Antithrombin III (ATIII) | europa.euhpra.ieeuropa.eu |

| Binding Percentage | >94% | fda.govfda.gov |

| Concentration-Dependent Binding (0.5-2 mg/L) | 98.6% to 97.0% | europa.euhpra.ieeuropa.eu |

| Saturation Concentration | >2 mg/L | europa.eu |

| Binding to other plasma proteins (e.g., PF4) | Not significant | europa.eufda.govfda.govhpra.ieeuropa.eu |

Metabolic Stability and Biotransformation Pathways (Absence of Liver Metabolism)

Preclinical studies have consistently demonstrated that fondaparinux does not undergo significant metabolism. journalagent.com Specifically, there is no evidence of hepatic metabolism. nih.gov In vivo investigations into the metabolism of fondaparinux have not been extensively pursued because the majority of the administered dose is excreted unchanged in the urine, particularly in subjects with normal kidney function. fda.govfda.gov

In vitro studies using mammalian liver fractions, including postmitochondrial fractions and pooled microsomal reaction mixtures from various species, have shown no detectable metabolism of fondaparinux sodium. nih.gov Furthermore, fondaparinux does not inhibit the activity of major cytochrome P450 (CYP) isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4) that are commonly involved in drug metabolism. nih.govhpra.ie This lack of interaction with the CYP450 system indicates a low likelihood of fondaparinux interfering with the metabolism of co-administered drugs. nih.gov

Elimination Kinetics and Excretion Mechanisms (Renal Excretion)

The primary route of elimination for fondaparinux is through the kidneys. journalagent.comnih.gov The compound is predominantly excreted in the urine as an unchanged drug. fda.govfda.govnih.govemcrit.org In preclinical models with normal renal function, a significant portion of a single administered dose is eliminated in the urine over 72 hours. fda.gov

The elimination half-life of fondaparinux is dose-independent. nih.gov In animal models, the clearance of fondaparinux is directly correlated with renal function. Impaired renal function leads to prolonged elimination. For instance, in models of mild, moderate, and severe renal impairment, the total clearance of fondaparinux was observed to be progressively lower compared to models with normal renal function. fda.gov

Interactive Table: Elimination Characteristics of Fondaparinux in Preclinical Models

| Parameter | Finding | Reference |

| Primary Route of Elimination | Renal Excretion | journalagent.comnih.gov |

| Form of Excretion | Unchanged Drug | fda.govfda.govnih.govemcrit.org |

| Dependence on Renal Function | Clearance decreases with impaired renal function | fda.gov |

| Elimination Half-life | Dose-independent | nih.gov |

Pharmacodynamic Markers and Biological Response in Research Models

The antithrombotic activity of fondaparinux is a result of its selective, antithrombin III (ATIII)-mediated inhibition of Factor Xa (FXa). europa.eueuropa.eu By binding to ATIII, fondaparinux potentiates the natural neutralization of FXa by ATIII by approximately 300-fold. europa.eueuropa.eu This action interrupts the blood coagulation cascade, thereby inhibiting the formation of thrombin and the development of thrombi. europa.eueuropa.eu

A key pharmacodynamic marker for fondaparinux is its anti-Xa activity, which is directly proportional to its plasma concentration. fda.goveuropa.eu Unlike heparins, fondaparinux does not inactivate thrombin (Factor IIa) and has no known effect on platelet function. fda.goveuropa.eu

In various animal models of venous and arterial thrombosis, fondaparinux has demonstrated a dose-dependent antithrombotic effect. journalagent.comeuropa.eu The antithrombotic activity is clearly associated with the ATIII-mediated inhibition of FXa. europa.eu The potency of fondaparinux has been shown to vary depending on the specific animal model used. europa.eu For instance, pigs and the primate Macaca mulatta have been identified as useful preclinical models for evaluating the pharmacological properties of compounds like fondaparinux. europa.eu

Anti-Factor Xa Activity Measurement

Fondaparinux sodium's primary mechanism of action is the selective, antithrombin (AT)-mediated inhibition of Factor Xa (FXa). europa.eu This targeted activity forms the basis of its anticoagulant effect. In preclinical evaluations, the anti-FXa activity of fondaparinux is a critical parameter measured to understand its pharmacokinetic and pharmacodynamic profile.

The antithrombotic activity of fondaparinux is a direct result of its ability to potentiate the natural neutralization of FXa by AT by approximately 300 times. europa.eu This potentiation is achieved through fondaparinux's selective binding to AT. europa.eu Preclinical studies have consistently demonstrated this specific anti-FXa activity with minimal impact on other coagulation parameters such as activated partial thromboplastin (B12709170) time (aPTT), activated clotting time, and thrombin time at prophylactic concentrations. europa.eu

The measurement of anti-FXa activity is typically conducted using chromogenic assays. journalagent.com These methods utilize the AT-mediated FXa inhibitory property of fondaparinux, with spectrophotometric detection of a specific FXa substrate. europa.eu The resulting anti-FXa activity is often expressed in international units per milliliter (IU/mL) or as fondaparinux levels in micrograms per milliliter (mcg/mL), with assays needing to be specifically calibrated for fondaparinux. github.io

The level of AT in plasma can influence the measured anti-FXa activity of fondaparinux. In vitro studies have shown that at AT levels of 0.5 U/mL, there is a 20% loss of fondaparinux activity compared to activity at 1.0 U/mL AT. journalagent.com This loss of activity increases to 45% at an AT level of 0.25 U/mL. journalagent.com These findings were corroborated in a rabbit model of stasis thrombosis, where a 60% reduction in the in vivo antithrombotic activity of fondaparinux was observed when AT levels were below 30% of normal. researchgate.net

| Parameter | Description | Source |

| Mechanism | Selective, antithrombin (AT)-mediated inhibition of Factor Xa (FXa). | europa.eu |

| Potentiation | Potentiates the neutralization of FXa by AT by approximately 300 times. | europa.eu |

| Measurement | Chromogenic assays calibrated for fondaparinux. | journalagent.comgithub.io |

| AT Influence | Reduced AT levels lead to decreased fondaparinux anti-FXa activity. | journalagent.comresearchgate.net |

Inhibition of Thrombin Generation Assays in in vitro and ex vivo Models

Fondaparinux's inhibition of Factor Xa directly impacts the generation of thrombin, a key enzyme in the coagulation cascade. The assessment of thrombin generation provides a more global measure of the anticoagulant effect of fondaparinux compared to anti-FXa activity alone.

In vitro and ex vivo studies have consistently demonstrated that fondaparinux produces a dose-dependent inhibition of thrombin generation. journalagent.com This inhibition is characterized by a prolongation of the lag phase and a reduction in the velocity of prothrombin activation. journalagent.comthieme-connect.de In platelet-rich plasma (PRP) and whole blood, fondaparinux at concentrations of 0.5 µg/ml or higher significantly prolongs the initiation phase of thrombin generation and reduces the velocity of prothrombin activation. thieme-connect.de

Specifically, in PRP, fondaparinux concentrations achieved during prophylaxis (0.11–0.28 anti-FXa IU/ml) were found to prolong the initiation phase and reduce the velocity of the propagation phase of prothrombin fragment F1+2 formation. capes.gov.br At higher concentrations (≥ 0.57 anti-FXa IU/ml), fondaparinux significantly reduced the maximum concentration of thrombin and the endogenous thrombin potential (ETP), with a maximum inhibition of approximately 60% observed at concentrations of 0.91 anti-FXa IU/ml and above. capes.gov.br

When compared to other anticoagulants like unfractionated heparin (UFH) and enoxaparin, fondaparinux demonstrates a distinct profile. The inhibition of thrombin generation by fondaparinux is considered the lowest among the three, with UFH showing the highest level of inhibition. researchgate.net This difference is attributed to the supplementary anti-activated factor II (thrombin) activity of enoxaparin and UFH, which fondaparinux lacks. capes.gov.br

| Model | Fondaparinux Concentration | Effect on Thrombin Generation | Source |

| Platelet-Rich Plasma (PRP) | 0.11–0.28 anti-FXa IU/ml | Prolonged initiation phase, reduced velocity of propagation phase of F1+2 formation. | capes.gov.br |

| Platelet-Rich Plasma (PRP) | ≥ 0.57 anti-FXa IU/ml | Significant reduction in Cmax of thrombin and ETP. | capes.gov.br |

| Platelet-Rich Plasma (PRP) | ≥ 0.91 anti-FXa IU/ml | Maximum 60% inhibition of thrombin generation. | capes.gov.br |

| Normal Plasma | 3 µg/ml | Prolonged lag time by 244%, lowered ETP to 17% of control. | thieme-connect.comresearchgate.net |

Dose-Response Relationships in in vitro and Animal Studies

The dose-response relationship of fondaparinux has been extensively studied in various in vitro and animal models, establishing a clear correlation between the administered dose and its antithrombotic effects.

In vitro, fondaparinux exhibits a clear dose-dependent inhibition of thrombin generation and a prolongation of the lag phase. journalagent.com A dose-response relationship has also been established in chromogenic anti-factor Xa assays. journalagent.com

In animal models, fondaparinux has been shown to inhibit thrombus formation in a dose-dependent manner in species such as rats, mice, and rabbits. europa.eu The potency, as measured by the ED50 (the dose that produces 50% of the maximal effect), varied depending on the animal model used. europa.eu For instance, in a rabbit model of stasis thrombosis, a clear dose-response relationship was observed. thieme-connect.com

Studies comparing intravenous and subcutaneous administration have shown that fondaparinux possesses similar antithrombotic activity when thrombosis is induced at time points with comparable plasma anti-FXa activities. europa.eu Notably, the dose of subcutaneous fondaparinux required to achieve the same thrombosis inhibition endpoint was only 1.5-fold higher than the intravenous dose, whereas a nearly 6-fold higher dose of subcutaneous heparin was needed for the same effect. journalagent.com

Furthermore, the dose-response curve for fondaparinux, when fitted to the Hill equation, provides insights into its therapeutic window. researchgate.net The Hill coefficient (nH), which indicates the steepness of the dose-response relationship, can be a valuable parameter for comparing the therapeutic windows of different anticoagulants. researchgate.net

| Model | Key Findings | Source |

| In vitro | Dose-dependent inhibition of thrombin generation and prolongation of lag phase. | journalagent.com |

| Animal Models (Rat, Mouse, Rabbit) | Dose-dependent inhibition of thrombus formation. | europa.eu |

| Rabbit (Stasis Thrombosis) | Clear dose-response relationship for antithrombotic activity. | thieme-connect.com |

| Comparative Administration | Subcutaneous dose is 1.5-fold higher than intravenous for same effect. | journalagent.com |

Structure Activity Relationship Sar and Rational Design

Identification of Key Structural Determinants for Anticoagulant Activity

The anticoagulant activity of fondaparinux (B3045324) is entirely dependent on its specific pentasaccharide structure, which mimics the high-affinity binding site for antithrombin found in native heparin. researchgate.netresearchgate.netnih.gov This sequence is crucial for inducing a conformational change in antithrombin, which potentiates its ability to inhibit Factor Xa by approximately 300-fold. drugbank.comnih.gov The key structural features essential for this interaction have been precisely mapped.

The fundamental structure consists of five specific sugar units in a defined sequence. journalagent.comresearchgate.net The interaction is primarily driven by electrostatic forces between the negatively charged sulfate (B86663) and carboxylate groups of fondaparinux and positively charged arginine and lysine (B10760008) residues within the antithrombin binding site. researchgate.net

Key structural components required for high-affinity binding and activity include:

A unique pentasaccharide sequence: The specific arrangement of the five sugar units is critical for creating the correct three-dimensional architecture to fit into the antithrombin binding site. journalagent.comresearchgate.net

The central glucosamine (B1671600) unit: This residue, particularly its 3-O-sulfate group, is considered a cornerstone for the interaction with antithrombin. mdpi.com

Carboxylate and sulfate groups: These anionic groups are positioned strategically along the pentasaccharide chain to form crucial ionic bonds with antithrombin. researchgate.net

Conformational flexibility: The iduronic acid residue in the sequence can alternate between different conformational states, which is believed to facilitate an optimal fit with the protein target. mdpi.com

Unlike longer heparin chains, the small size of fondaparinux means it cannot bridge both antithrombin and thrombin simultaneously. researchgate.net This structural limitation is the reason for its selective anti-FXa activity, as it does not directly inhibit thrombin. researchgate.netnih.gov

Role of Sulfation Pattern in Binding Affinity and Selectivity

The precise pattern and density of sulfation on the fondaparinux molecule are the most critical determinants of its high binding affinity and selectivity for antithrombin. mdpi.comfrontiersin.org The synthesis of fondaparinux allows for complete control over the placement of these sulfate groups, a significant advantage over the heterogeneous sulfation of animal-derived heparins. frontiersin.org

Detailed mapping studies have revealed the specific roles of different sulfate groups:

3-O-sulfate group: The sulfate group at the 3-O position of the central glucosamine unit is absolutely essential for high-affinity binding to antithrombin. mdpi.com

6-O-sulfate groups: Sulfation at the 6-O position on specific glucosamine residues also contributes significantly to the binding interaction. mdpi.com

N-sulfate groups: The N-sulfated glucosamine units are also integral to the binding sequence. researchgate.net

The combination of these specifically placed anionic groups creates a highly charged surface that complements the antithrombin binding site, leading to a strong and specific interaction with a dissociation constant (Kd) in the nanomolar range. mdpi.comresearchgate.net This high-affinity interaction is responsible for the potentiation of antithrombin's inhibitory effect on Factor Xa. researchgate.net The selectivity of fondaparinux arises from this unique sulfation pattern, which is optimized for antithrombin binding and does not effectively engage with other plasma proteins to the same extent as heparin. researchgate.net

Development of Modified Fondaparinux (sodium) Analogues and their Activities

The rational design of fondaparinux has paved the way for the synthesis of numerous analogues aimed at refining its pharmacological profile. Research has focused on modifying the core structure to enhance activity, improve pharmacokinetic properties, or introduce new functionalities, such as a reversal mechanism.

One area of exploration has been the alteration of the sulfation pattern. For instance, the addition of a second 3-O-sulfo group to the pentasaccharide was found to reinforce the interaction with antithrombin. researchgate.net

Another strategy involves creating longer synthetic heparin analogues. A chemoenzymatically synthesized dodecasaccharide (12-mer), named S12-mer, was developed to include the antithrombin-binding domain while being long enough to promote binding to protamine, a potential reversal agent. nih.gov This analogue demonstrated effective inhibition of venous thrombosis in vivo. nih.gov

Furthermore, functionalized analogues have been created to allow for neutralization. In one study, an aminopentyl-functionalized pentasaccharide was synthesized and then conjugated to biotin (B1667282) or clustered to form dimers and trimers. nih.govacs.org The biotinylated analogue could be effectively neutralized by avidin, while the trimer's anticoagulant activity could be reversed by protamine. nih.govacs.org

The table below summarizes the in vitro activities of some of these modified analogues compared to fondaparinux.

| Compound | Description | Anti-FXa Activity (IC50) | Reference |

|---|---|---|---|

| Fondaparinux | Standard synthetic pentasaccharide | 4.4 nM | acs.org |

| Biotinylated Pentasaccharide (Compound 2) | Fondaparinux analogue with a biotin conjugate for neutralization by avidin. | 6.3 nM | acs.org |

| S12-mer | Synthetic dodecasaccharide (12-mer) heparin analogue. | 99.7 ± 12.9 nM | nih.gov |

| Rrt1.17 | An analogue separated from crude fondaparinux sodium, found to be a more efficient anticoagulant candidate. | Reported as more active than fondaparinux, specific IC50 not stated. | nih.gov |

These studies highlight how the foundational structure of fondaparinux can be systematically modified to create new chemical entities with tailored biological activities.

Computational Approaches to SAR and Drug Design

Computational chemistry has become an invaluable tool in understanding the SAR of fondaparinux and in guiding the design of new analogues. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into the interactions between fondaparinux and its protein targets.

Molecular docking studies have been used to predict and analyze the binding modes of fondaparinux and its derivatives within the active site of proteins. For example, docking experiments with fragments of heparin-like molecules have been used to build models of their interaction with human heparanase. nih.gov In another study, molecular docking was employed to screen anticoagulant drugs, including fondaparinux, against the main protease (Mpro) of SARS-CoV-2, identifying it as a promising inhibitor. mdpi.com

Molecular dynamics simulations offer a more dynamic picture, revealing the conformational changes and stability of the fondaparinux-protein complex over time. mdpi.com MD simulations confirmed that fondaparinux forms a stable complex with the SARS-CoV-2 Mpro, with binding energy calculations (MM-GBSA) supporting a strong interaction. mdpi.comresearchgate.net These computational approaches have also been used to characterize the supramolecular structures formed between fondaparinux and potential reversal agents, helping to elucidate the key structural parameters required for effective binding and neutralization. acs.org

These computational methods allow researchers to:

Visualize the binding poses of ligands.

Identify key amino acid residues involved in the interaction.

Estimate the binding affinity and thermodynamic stability of the complex. mdpi.com

Guide the rational design of new analogues with improved potency or selectivity. nih.gov

By combining computational predictions with experimental validation, the drug design process can be significantly accelerated, leading to the more efficient development of novel anticoagulant agents based on the fondaparinux scaffold.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Fondaparinux (B3045324) (sodium) Quantification in Biological Matrices

The quantification of Fondaparinux in complex biological matrices such as plasma necessitates highly specific and sensitive chromatographic methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of this analysis.

An ion-pair reversed-phase HPLC (RP-HPLC) method combined with an Evaporative Light Scattering Detector (ELSD) has been developed for the determination of Fondaparinux and its related substances. nih.govnih.govmdpi.com This technique is advantageous as it overcomes the challenge of detecting Fondaparinux at low UV wavelengths, a limitation when using UV-absorbing ion-pairing agents. nih.gov A study detailed a method using a polymer-based PLRPs column with a gradient elution of a buffer containing n-hexylamine and acetic acid mixed with acetonitrile. nih.govnih.govmdpi.com This method proved to be linear, precise, and accurate for quantifying Fondaparinux and its impurities. nih.govnih.govmdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for Fondaparinux were reported to be 1.4 µg/mL and 4.1 µg/mL, respectively. nih.govresearchgate.net

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is another powerful technique for the analysis of the highly sulfated Fondaparinux. researchgate.nettsijournals.com A validated SAX-HPLC method for determining the assay and chromatographic purity of Fondaparinux in injectable formulations has been described. researchgate.nettsijournals.com This method utilizes a polystyrene-divinyl benzene-based SAX column and a gradient elution with lithium perchlorate (B79767) and disodium (B8443419) hydrogen phosphate (B84403) at different pH values, with UV detection at 210 nm. researchgate.nettsijournals.com The method was found to be linear over a concentration range of 50-150% of the 5.0 mg/mL method concentration, with a detection limit of 3.3 μg/mL. researchgate.nettsijournals.com

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a charged aerosol detector (CAD) or mass spectrometry (MS) has also been explored for the detection and quantification of polysulfated oligosaccharides like Fondaparinux. google.com This approach is valuable for in-process control during the synthesis of such complex molecules. google.com

Table 1: Comparison of Chromatographic Methods for Fondaparinux Quantification

| Technique | Column Type | Detector | Key Findings | LOD/LOQ |

| HPLC-ELSD | Polymer-based PLRPs | ELSD | Precise and accurate for Fondaparinux and impurities. nih.govnih.govmdpi.com | LOD: 1.4 µg/mL, LOQ: 4.1 µg/mL nih.govresearchgate.net |

| SAX-HPLC | Polystyrene-divinyl benzene (B151609) SAX | UV (210 nm) | Sensitive and accurate for assay and purity determination. researchgate.nettsijournals.com | LOD: 3.3 µg/mL (0.06% of 5.0 mg/mL) researchgate.nettsijournals.com |

| HILIC-CAD/MS | HILIC | CAD or MS | Suitable for in-process control during synthesis. google.com | Not specified |

Mass Spectrometry Applications for Structural Analysis and Impurity Identification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of Fondaparinux and the identification of its process-related impurities and degradation products.

High-Resolution Mass Spectrometry (HRMS) has been used to identify and characterize impurities in Fondaparinux drug substances. researchgate.net In one study, forced degradation of Fondaparinux under various stress conditions (acidic, basic, oxidative) was performed, and the resulting degradation products were analyzed by LC-MS. nih.gov This allowed for the confirmation of the structures of several impurities. nih.gov Nano-electrospray ionization mass spectrometry (nESI-MS) has also been employed to study the molecular-level interactions between Fondaparinux and other molecules, providing insights into its binding mechanisms. researchgate.netnih.govfu-berlin.de

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) offers another avenue for the structural analysis of sulfated oligosaccharides like Fondaparinux. nih.gov Tandem mass spectrometry (MS/MS) coupled with derivatization techniques has been shown to accurately determine the sulfation patterns of Fondaparinux. nih.gov One such method involves propionylation and desulfation to generate informative fragments during collision-induced dissociation. nih.gov

Furthermore, LC-MS/MS systems, such as those utilizing an Orbitrap Fusion instrument, have been used to map the binding site of Fondaparinux on proteins like the HIV-1 envelope glycoprotein (B1211001) gp120. biorxiv.org This involves analyzing peptides after hydroxyl radical protein footprinting to identify regions protected by Fondaparinux binding. biorxiv.org

Spectroscopic Methods for Interaction Studies

Spectroscopic techniques provide valuable information on the conformation of Fondaparinux and its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of Fondaparinux in solution and for studying its interactions with proteins. mdpi.com 1H NMR and 2D NOESY NMR studies have been used to investigate the binding of Fondaparinux to various molecules, including cyclodextrins, revealing details about the complex formation and spatial proximities between the interacting species. researchgate.netnih.govfu-berlin.de Quantitative NMR (qNMR) has also been utilized to determine the content of Fondaparinux in reference standards with high precision. mdpi.com

Fluorescence spectroscopy is another sensitive technique for studying the binding of Fondaparinux to proteins. acs.org The intrinsic fluorescence of tryptophan residues in proteins can be monitored upon titration with Fondaparinux. mdpi.com Changes in fluorescence intensity can provide data on binding affinity. acs.orgmdpi.com For instance, the interaction of Fondaparinux with antithrombin-III has been studied using isothermal fluorescence titration. mdpi.com Additionally, a fluorescence-based assay using a sensor polymer has been developed for the direct quantification of Fondaparinux. nih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics and affinity of biomolecular interactions. nih.gov SPR has been employed to study the binding of Fondaparinux to various proteins, including inflammatory mediators like RANTES (CCL5) and interleukin-6 (IL-6). frontiersin.orgfigshare.com This technique provides quantitative data on binding affinities (KD values), offering insights into the strength of the interaction. frontiersin.orgfigshare.com

Table 2: Spectroscopic Methods for Fondaparinux Interaction Studies

| Technique | Information Gained | Examples of Application |

| NMR Spectroscopy | 3D structure, binding site mapping, complex formation. researchgate.netnih.govfu-berlin.demdpi.com | Studying interaction with cyclodextrins and proteins. researchgate.netnih.govfu-berlin.denih.gov |

| Fluorescence Spectroscopy | Binding affinity, direct quantification. acs.orgnih.gov | Investigating binding to antithrombin-III. mdpi.com |

| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), binding affinity (KD). nih.govfrontiersin.orgfigshare.com | Measuring binding to inflammatory mediators (CCL5, IL-6). frontiersin.orgfigshare.com |

Bioassays for Functional Activity Assessment

Bioassays are essential for determining the functional activity of Fondaparinux, which is primarily its ability to inhibit Factor Xa (FXa).

The most common bioassay for Fondaparinux is the chromogenic anti-Xa assay. questdiagnostics.compractical-haemostasis.comnih.gov This assay measures the ability of Fondaparinux to potentiate the antithrombin-mediated inhibition of a known amount of FXa. questdiagnostics.com The residual FXa activity is then determined by its ability to cleave a chromogenic substrate, producing a color change that is inversely proportional to the concentration of active Fondaparinux in the sample. synnovis.co.uk This assay can be calibrated with Fondaparinux standards to provide a quantitative measure of its concentration in biological matrices like plasma. questdiagnostics.comresearchgate.net Automated versions of this assay have been developed with a lower limit of quantification in plasma as low as 0.019 µg/mL. researchgate.net

The development of these assays is crucial for pharmacokinetic and pharmacodynamic studies. europa.eu It has been noted that different commercial chromogenic assays can show some variability, highlighting the need for well-validated, specific methods. researchgate.net The chromogenic anti-Xa assay is not only used for Fondaparinux but also for monitoring other anticoagulants that target FXa. nih.gov

Preclinical Research Models and Non Anticoagulant Investigations

In vitro Models for Coagulation Pathway Modulation Studies

Fondaparinux (B3045324) sodium's primary mechanism of action is the selective, antithrombin (AT)-mediated inhibition of Factor Xa (FXa). europa.eunih.goveuropa.eu In vitro studies have been instrumental in elucidating this specific interaction. By binding selectively and with high affinity to AT, fondaparinux potentiates the natural neutralization of FXa by AT by approximately 300 times. europa.eueuropa.eu This action interrupts the blood coagulation cascade, thereby inhibiting thrombin generation and the subsequent development of thrombi. europa.eunih.gov Unlike unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), fondaparinux does not inactivate thrombin (Factor IIa) and has no effect on platelets. europa.eunih.gov

In vitro experiments using human plasma demonstrate that fondaparinux is highly and specifically bound to AT. europa.eunih.gov At therapeutic concentrations, over 97% of fondaparinux is bound to plasma proteins, with more than 94% of this binding being specific to AT. nih.gov It does not bind significantly to other plasma proteins like platelet factor 4 (PF4), albumin, or alpha1-acid glycoprotein (B1211001). europa.eunih.gov This high specificity for AT suggests a low likelihood of drug interactions through displacement from other plasma proteins. nih.gov

Studies using cell models of thrombin generation have further detailed the inhibitory effects of fondaparinux. In models using activated monocytes and monocyte-derived microparticles, which are rich in tissue factor (TF), fondaparinux demonstrated a dose-dependent inhibition of thrombin generation. nih.gov However, its inhibitory effect was noted to be less potent than that of UFH in these specific cell-based assays. nih.gov Another study comparing fondaparinux to a direct FXa inhibitor, TAK-442, in a reconstituted human prothrombinase system (including FXa, calcium, and washed platelets) found that fondaparinux had only weak inhibitory activity in this model where FXa is already assembled in the prothrombinase complex. nih.gov This highlights that the primary target of fondaparinux is likely free FXa before its incorporation into the prothrombinase complex. researchgate.net

The table below summarizes key findings from various in vitro studies on fondaparinux.

| Parameter | Finding | Reference |

| Mechanism | Selectively binds to antithrombin (AT), potentiating the neutralization of Factor Xa by about 300 times. europa.eueuropa.eu | europa.eueuropa.eu |

| Specificity | Does not inactivate thrombin (Factor IIa) or affect platelets. europa.eunih.gov | europa.eunih.gov |

| Plasma Binding | >97% bound to plasma proteins, with >94% specifically bound to AT. nih.gov | nih.gov |

| Thrombin Generation | Dose-dependently inhibits thrombin generation in monocyte and monocyte-derived microparticle models. nih.gov | nih.gov |

| Prothrombinase Inhibition | Weakly inhibits pre-formed human prothrombinase complex in vitro. nih.gov | nih.gov |

| IC50 for FXa Inhibition | 40 nM (human), 45 nM (rabbit), 36 nM (rat). caymanchem.com | caymanchem.com |

| Dissociation Constant (Kd) for AT binding | 48 nM (human), 78 nM (rabbit), 50 nM (rat). portico.org | portico.org |

Animal Models for Thrombosis Research and Pharmacological Evaluation (e.g., Rabbit, Rat Models)

The antithrombotic efficacy of fondaparinux has been extensively evaluated in various animal models of both venous and arterial thrombosis. nih.govnih.govportico.orgnih.gov These preclinical studies have been crucial in establishing its pharmacological profile before human trials.

In a rabbit model of venous stasis thrombosis, fondaparinux demonstrated a dose-dependent inhibition of clot formation. portico.org It was shown to be effective against different thrombogenic stimuli in these rabbit models. portico.org One study found that complete inhibition of clot formation was achieved at a dose of 200 µg/kg in a rabbit venous thrombosis model. caymanchem.com In another rabbit model, fondaparinux was as effective as intravenously administered unfractionated heparin in preventing thrombus formation on mechanical heart valve leaflets in an ex vivo flow chamber. nih.gov Furthermore, in a rabbit model of catheter-induced thrombosis, a high dose of fondaparinux alone had no effect, but when combined with a low dose of heparin, it significantly prolonged the time to catheter occlusion. ashpublications.org

Rat models have also been employed to assess the effects of fondaparinux. In a rat arteriovenous shunt model, fondaparinux inhibited thrombus growth. portico.org However, its efficacy in arterial thrombosis models appears to be less potent compared to venous models, particularly under high shear stress conditions. thieme-connect.comnih.gov A study comparing fondaparinux with the direct FXa inhibitor edoxaban (B1671109) in rats found that the effective dose of fondaparinux in an arterial thrombosis model was markedly higher than in a venous thrombosis model. thieme-connect.comnih.gov Another study in a rat model of balloon-injured arteries showed that fondaparinux did not significantly inhibit platelet-associated thrombin generation on the surface of the injured aorta, in contrast to a direct FXa inhibitor. nih.gov

The table below presents a summary of findings from key animal model studies.

| Animal Model | Type of Thrombosis | Key Finding | Reference |

| Rabbit | Venous Stasis | Dose-dependent inhibition of clot formation. caymanchem.comportico.org | caymanchem.comportico.org |

| Rabbit | Venous Thrombosis | Enhanced thrombolysis. portico.org | portico.org |

| Rabbit | Ex vivo Mechanical Heart Valve | As effective as unfractionated heparin in preventing thrombus formation. nih.gov | nih.gov |

| Rabbit | Catheter-induced | Ineffective alone, but effective in prolonging occlusion time when combined with low-dose heparin. ashpublications.org | ashpublications.org |

| Rat | Arteriovenous Shunt | Inhibited thrombus growth. portico.org | portico.org |

| Rat | Arterial (FeCl3-induced) | Markedly higher dose required for efficacy compared to venous model; less potent than direct FXa inhibitors. thieme-connect.comnih.gov | thieme-connect.comnih.gov |

| Rat | Balloon-injured Artery | No significant inhibition of platelet-associated thrombin generation. nih.gov | nih.gov |

| Baboon | Arteriovenous Shunt | Significantly reduced fibrin (B1330869) deposits in the venous model and platelet deposits in the arterial model. portico.org | portico.org |

Research into Potential Anti-inflammatory Effects (Molecular mechanisms)

Beyond its well-established anticoagulant properties, emerging research suggests that fondaparinux may possess anti-inflammatory effects. ashpublications.org This is based on the recognized crosstalk between coagulation and inflammation pathways.

A key study in a murine model of kidney ischemia-reperfusion (I/R) injury, a condition associated with both coagulation and inflammation, provided significant insights. ashpublications.org In this model, fondaparinux treatment not only reduced serum creatinine (B1669602) levels and improved survival but also significantly decreased the expression of pro-inflammatory cytokines IL-6 and MIP-2. ashpublications.org Furthermore, it led to a significant reduction in neutrophil accumulation in the injured kidneys. ashpublications.org The study also demonstrated that fondaparinux could reduce neutrophil recruitment in a model of acute peritonitis and inhibit the binding of U937 cells (a human monocyte cell line) to P-selectin in vitro, suggesting a mechanism of blocking inflammatory cell adhesion to activated endothelium. ashpublications.org The protective effect was not solely due to its anticoagulant activity, as depletion of fibrinogen did not offer similar protection. ashpublications.org

In a different context, a retrospective study of hospitalized COVID-19 patients suggested that both fondaparinux and enoxaparin exerted anti-inflammatory effects, as evidenced by a reduction in inflammatory markers such as C-reactive protein (CRP), lactate (B86563) dehydrogenase (LDH), and IL-6 after three weeks of treatment. dovepress.comnih.govnih.gov The reduction in CRP appeared to be more pronounced in the fondaparinux group. nih.govnih.gov

However, not all studies have found a direct anti-inflammatory effect. In a rat model of myocardial ischemia-reperfusion, the observed cardioprotective effect of fondaparinux was not associated with a reduction in pro-inflammatory signaling proteins (like NF-κB, IκB, JNK), adhesion molecules (ICAM-1), or leukocyte infiltration at the early reperfusion stage. nih.gov This suggests that the potential anti-inflammatory actions of fondaparinux may be context-dependent and model-specific.

| Model | Key Findings on Anti-inflammatory Mechanisms | Reference |

| Murine Kidney Ischemia-Reperfusion | Reduced expression of IL-6 and MIP-2; Decreased neutrophil accumulation. ashpublications.org | ashpublications.org |

| In vitro U937 cell binding assay | Inhibited binding of U937 cells to P-selectin. ashpublications.org | ashpublications.org |

| Rat Myocardial Ischemia-Reperfusion | No significant change in NF-κB, IκB, JNK, ICAM-1 expression, or leukocyte infiltration in early reperfusion. nih.gov | nih.gov |

| Retrospective Human COVID-19 Study | Associated with a reduction in inflammatory markers CRP, LDH, and IL-6. dovepress.comnih.govnih.gov | dovepress.comnih.govnih.gov |

Exploration of Neuroprotective or Cardioprotective Properties (Mechanistic research)

Research into the potential organ-protective effects of fondaparinux is an emerging area, with some studies suggesting cardioprotective properties beyond its systemic anticoagulant action.

One study investigated the pleiotropic effects of fondaparinux in mouse cardiac-derived fibroblasts. oup.com It was found that pretreatment with fondaparinux significantly decreased reactive oxygen species (ROS)-induced cell proliferation, a process implicated in cardiac fibrosis. oup.com Interestingly, fondaparinux pretreatment also significantly enhanced the production of interleukin-6 (IL-6), a cytokine that can have cardioprotective effects in certain contexts. oup.com These in vitro findings suggest that fondaparinux may have favorable effects on cardiac remodeling by modulating fibroblast activity and cytokine production. oup.com

In a rat model of myocardial ischemia-reperfusion, fondaparinux was shown to be cardioprotective by reducing infarct size. nih.gov Mechanistic investigation in this study pointed towards vascular protection rather than a direct anti-inflammatory effect in the early stages of reperfusion. Specifically, fondaparinux was found to upregulate the mRNA expression of thrombomodulin (TM) and the endothelial protein C receptor (EPCR) in the heart tissue and in isolated mesenteric arteries. nih.govresearchgate.net Both TM and EPCR are key components of the protein C anticoagulant pathway, which also has cytoprotective and anti-inflammatory properties. This upregulation suggests that fondaparinux may protect the vasculature by enhancing endogenous protective pathways on the endothelium.

Currently, there is a lack of specific research in the provided search results focusing on the neuroprotective properties of fondaparinux. The existing preclinical research is more concentrated on its cardioprotective potential.

| Model System | Investigated Property | Mechanistic Finding | Reference |

| Mouse Cardiac Fibroblasts | Cardioprotection | Decreased ROS-induced cell proliferation; Augmented production of IL-6. oup.com | oup.com |

| Rat Myocardial Ischemia-Reperfusion | Cardioprotection | Upregulated mRNA expression of thrombomodulin (TM) and endothelial protein C receptor (EPCR). nih.govresearchgate.net | nih.govresearchgate.net |

Fondaparinux (sodium) as a Tool in Basic Biological Research

Due to its highly specific mechanism of action, fondaparinux serves as a valuable tool in basic biological research, particularly for studies investigating the coagulation cascade and the specific role of Factor Xa. nih.gov As a synthetic and selective inhibitor of FXa, it allows researchers to dissect the contributions of this specific coagulation factor without the confounding effects of inhibiting thrombin or interacting with platelets, which is a characteristic of heparins. europa.euoup.com

Fondaparinux is used in computational and empirical models of blood coagulation to simulate and study the effects of FXa-directed anticoagulation. ebi.ac.uk These models help in understanding the dynamics of thrombin generation and the differential effects of indirect (like fondaparinux) versus direct FXa inhibitors. ebi.ac.uknih.gov For instance, it has been used to demonstrate that while effective at preventing the initiation of coagulation, it is less effective at inhibiting ongoing coagulation where FXa is already protected within the prothrombinase complex. nih.govebi.ac.uk

Its specificity also makes it a useful compound for comparative studies. Researchers use fondaparinux as a reference indirect FXa inhibitor to compare the efficacy and mechanisms of new direct FXa inhibitors like edoxaban, rivaroxaban, and TAK-442 in various in vitro and in vivo models. nih.govthieme-connect.comnih.govebi.ac.uknih.gov These comparisons help to elucidate the importance of inhibiting free FXa versus prothrombinase-bound FXa under different physiological conditions, such as varying blood shear rates. thieme-connect.comnih.gov

Furthermore, its lack of interaction with platelet factor 4 (PF4) and sera from patients with heparin-induced thrombocytopenia (HIT) makes it a critical tool for studying the pathophysiology of HIT and for developing alternative anticoagulant strategies in this context. nih.govnih.gov

Comparative Mechanistic Pharmacology

Comparison with Unfractionated and Low Molecular Weight Heparins: Molecular Level

Fondaparinux (B3045324), UFH, and LMWHs all exert their anticoagulant effects by potentiating the activity of antithrombin (AT), a natural inhibitor of several coagulation factors. thrombosiscanada.ca However, the specificity and consequences of this interaction differ significantly at the molecular level.

Fondaparinux is a synthetic and specific inhibitor of Factor Xa. thrombosiscanada.ca It is structurally similar to the antithrombin binding site of heparin and LMWH. ahajournals.org By selectively binding to antithrombin, fondaparinux potentiates the innate neutralization of Factor Xa by approximately 300-fold. europa.eunih.gov This action interrupts the blood coagulation cascade, inhibiting thrombin formation and thrombus development. europa.eu

In contrast, UFH is a heterogeneous mixture of polysaccharide chains of varying lengths. ashp.org To inhibit thrombin (Factor IIa), the heparin molecule must be long enough to bind to both antithrombin and thrombin simultaneously, forming a ternary complex. sketchy.com LMWHs, derived from the depolymerization of UFH, are smaller molecules and have a more limited ability to form this ternary complex, resulting in a higher ratio of anti-Factor Xa to anti-thrombin activity compared to UFH. thrombosiscanada.casketchy.com

Fondaparinux, being a pure, synthetic pentasaccharide, is too short to bridge antithrombin and thrombin. ashp.orgresearchgate.net Consequently, its anticoagulant activity is mediated exclusively through the inhibition of Factor Xa. europa.euashp.org

A key differentiator between fondaparinux and the heparins is their effect on thrombin.

Fondaparinux : Does not directly inactivate thrombin. thrombosiscanada.caeuropa.eu Its mechanism is confined to the potentiation of antithrombin's inhibition of Factor Xa, which in turn reduces the generation of thrombin. thrombosiscanada.caresearchgate.net

Unfractionated Heparin (UFH) : Potently inhibits both Factor Xa and thrombin (Factor IIa) by forming a complex with antithrombin. thrombosiscanada.casketchy.com The ability of UFH to inhibit thrombin is a critical component of its anticoagulant effect.

Low Molecular Weight Heparins (LMWHs) : Have a reduced ability to inhibit thrombin compared to UFH due to their shorter chain length. thrombosiscanada.ca They exhibit a greater inhibitory effect on Factor Xa than on thrombin. sketchy.com

Some studies have indicated that UFH and LMWHs, but not fondaparinux, can exhibit procoagulant activities under certain conditions by preventing tissue factor pathway inhibitor alpha (TFPIα) from inhibiting the prothrombinase complex. researchgate.net

Table 1: Comparative Inhibition of Coagulation Factors

| Anticoagulant | Primary Mechanism | Factor Xa Inhibition | Thrombin (Factor IIa) Inhibition |

|---|---|---|---|

| Fondaparinux | Indirect, selective inhibition via antithrombin | High | None (indirectly reduces generation) thrombosiscanada.caeuropa.eu |

| Unfractionated Heparin (UFH) | Indirect, non-selective inhibition via antithrombin | High | High thrombosiscanada.casketchy.com |